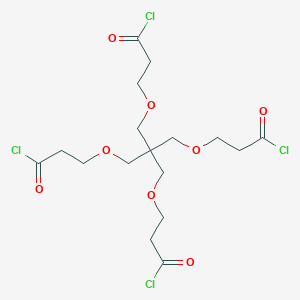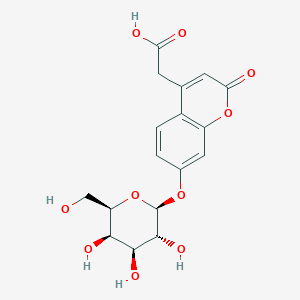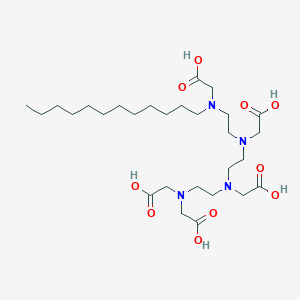
Docosyl-triethylenetetraminepentaacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosyl-triethylenetetraminepentaacetic acid (DTTPA) is a chelating agent that is widely used in scientific research. It is a lipophilic derivative of ethylenediaminetetraacetic acid (EDTA) and is commonly used as a contrast agent in magnetic resonance imaging (MRI). DTTPA has a unique structure that allows it to bind to metal ions, making it useful in a variety of applications.
Mecanismo De Acción
Docosyl-triethylenetetraminepentaacetic acid works by binding to metal ions, such as calcium, magnesium, and iron. The chelating agent forms a complex with the metal ion, which can then be measured or visualized using various techniques. Docosyl-triethylenetetraminepentaacetic acid has a high affinity for certain metal ions, making it useful in a variety of applications.
Efectos Bioquímicos Y Fisiológicos
Docosyl-triethylenetetraminepentaacetic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells. Additionally, Docosyl-triethylenetetraminepentaacetic acid has been shown to have anti-inflammatory properties, which may be useful in treating a variety of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Docosyl-triethylenetetraminepentaacetic acid has several advantages for use in laboratory experiments. It is a highly specific chelating agent, meaning that it only binds to certain metal ions. This makes it useful for measuring metal ion concentrations with high accuracy. Additionally, Docosyl-triethylenetetraminepentaacetic acid is relatively stable and can be used in a variety of experimental conditions.
However, there are also limitations to the use of Docosyl-triethylenetetraminepentaacetic acid in laboratory experiments. One of the primary limitations is that it is not effective at binding to all metal ions. Additionally, Docosyl-triethylenetetraminepentaacetic acid can be toxic at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Docosyl-triethylenetetraminepentaacetic acid. One area of focus is the development of new derivatives of Docosyl-triethylenetetraminepentaacetic acid that have improved properties, such as increased specificity for certain metal ions. Additionally, there is ongoing research into the use of Docosyl-triethylenetetraminepentaacetic acid in the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, there is interest in developing new applications for Docosyl-triethylenetetraminepentaacetic acid, such as in the field of nanotechnology.
Métodos De Síntesis
Docosyl-triethylenetetraminepentaacetic acid is synthesized through a series of chemical reactions. The first step involves the reaction of ethylenediamine with chloroacetic acid to form ethylenediamine diacetic acid (EDDA). EDDA is then reacted with a long-chain alcohol, such as docosanol, to form the lipophilic derivative. Finally, the resulting compound is reacted with triethylenetetramine and pentaacetic acid to form Docosyl-triethylenetetraminepentaacetic acid.
Aplicaciones Científicas De Investigación
Docosyl-triethylenetetraminepentaacetic acid has a wide range of applications in scientific research. One of its primary uses is as a contrast agent in MRI. Docosyl-triethylenetetraminepentaacetic acid is able to bind to metal ions, making it useful for enhancing the contrast of MRI images. Additionally, Docosyl-triethylenetetraminepentaacetic acid is used in a variety of biochemical assays to measure metal ion concentrations.
Propiedades
Número CAS |
137203-80-6 |
|---|---|
Nombre del producto |
Docosyl-triethylenetetraminepentaacetic acid |
Fórmula molecular |
C28H52N4O10 |
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-dodecylamino]acetic acid |
InChI |
InChI=1S/C28H52N4O10/c1-2-3-4-5-6-7-8-9-10-11-12-29(19-24(33)34)13-14-30(20-25(35)36)15-16-31(21-26(37)38)17-18-32(22-27(39)40)23-28(41)42/h2-23H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Clave InChI |
DFNOLPODODTVPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN(CCN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
SMILES canónico |
CCCCCCCCCCCCN(CCN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Otros números CAS |
137203-80-6 |
Sinónimos |
C22TT docosyl-triethylenetetraminepentaacetic acid docosyltriethylenetetraminepentaacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
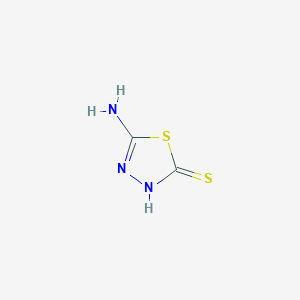
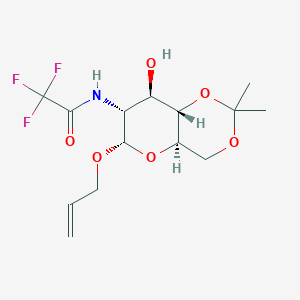
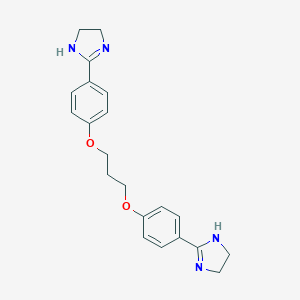
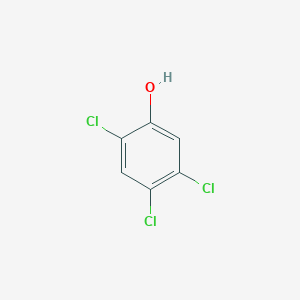
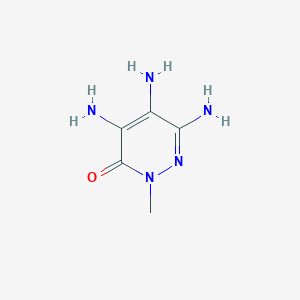
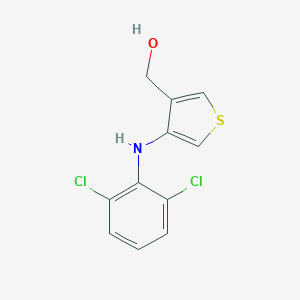
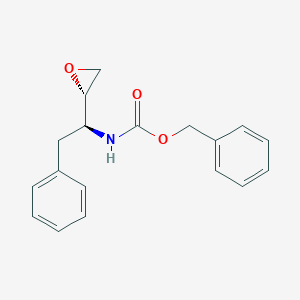
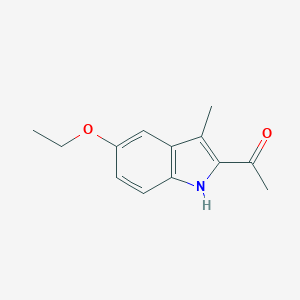
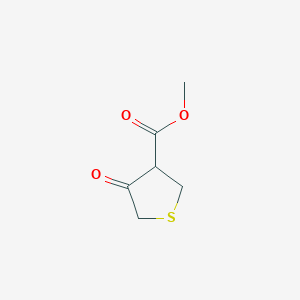
![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
